molecular formula C8H10N2O4 B070012 2,4-dimethyl 3-amino-1H-pyrrole-2,4-dicarboxylate CAS No. 180059-04-5

2,4-dimethyl 3-amino-1H-pyrrole-2,4-dicarboxylate

Cat. No. B070012
M. Wt: 198.18 g/mol
InChI Key: VFKYODDQOZLTQL-UHFFFAOYSA-N
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Description

2,4-Dimethyl 3-amino-1H-pyrrole-2,4-dicarboxylate is a compound of interest in organic chemistry due to its diverse applications in synthesis and material science. Its structural complexity and reactive sites make it a valuable precursor in the synthesis of various heterocyclic compounds.

Synthesis Analysis

The synthesis of pyrrole derivatives involves various strategies, including condensation reactions, ring synthesis procedures, and cyclization in acidic media. For example, the synthesis of ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate showcases the use of NMR, UV-Vis, FT-IR, and Mass spectroscopy for characterization and the application of quantum chemical calculations for property evaluation (Singh et al., 2013).

Molecular Structure Analysis

Molecular structure analysis often employs density functional theory (DFT) and Atoms in Molecules (AIM) theory to study intra- and intermolecular interactions, charge delocalization, and dimer formation through hydrogen bonding. These theoretical approaches have been applied to understand the molecular structure and spectroscopic properties of similar compounds (Singh et al., 2013).

Chemical Reactions and Properties

2,4-Dimethyl 3-amino-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including aerial oxidation and transformations that lead to the synthesis of novel compounds with antimicrobial properties. The study of these reactions provides insights into the compound's reactivity and potential applications in developing new materials and pharmaceuticals (Cirrincione et al., 1987).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as melting points, boiling points, and solubility, can be inferred from similar pyrrole derivatives. These properties are crucial for determining the compound's applicability in various scientific and industrial processes.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, nucleophilicity/electrophilicity, and stability, are essential for understanding the compound's behavior in chemical reactions. Quantum chemical calculations and spectroscopic analyses provide valuable information on these properties, helping to predict the compound's reactivity patterns and its interactions with other molecules (Singh et al., 2013).

Scientific Research Applications

Pyrrole is a versatile heterocyclic moiety exhibiting a wide range of pharmacological actions with high therapeutic value . The importance of pyrrole in the pharmaceutical field lies in its versatility, selectivity, and biocompatibility, and these properties make it a valuable tool for drug design and development .

  • Medicinal Chemistry : Pyrrole derivatives are known to have diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more . They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
  • Drug Discovery : The pyrrole moiety is a fundamental building block for many biologically active molecules and has gathered significant attention in the fields of medicinal and organic chemistry .
  • Material Science : Pyrrole derivatives are also used in material science, though the specific applications were not detailed in the sources I found .
  • Catalysis : Pyrrole derivatives can also be used in catalysis .
  • Antiviral Activity : Pyrrole derivatives have shown potential as antiviral agents. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A .

  • Anti-HIV Activity : Some pyrrole derivatives, such as 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives, have been synthesized and screened for their anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells .

In addition, “2,4-Dimethylpyrrole” may be used in the synthesis of the following: 2,5-bis (2′,4′-dimethyl-5′-pyrryl) p-benzoquinone boron dipyrromethene (BODIPY) dyes .

  • Antibacterial and Antifungal Activity : Pyrrole derivatives have shown potential as antibacterial and antifungal agents .

  • Antipsychotic Activity : Some pyrrole derivatives are known to have antipsychotic properties .

  • Antioxidant Activity : Indole derivatives, which are closely related to pyrrole derivatives, have been found to possess antioxidant activity .

  • Synthesis of Dyes : “2,4-Dimethylpyrrole” may be used in the synthesis of 2,5-bis (2′,4′-dimethyl-5′-pyrryl) p-benzoquinone boron dipyrromethene (BODIPY) dyes .

  • Knorr Pyrrole Synthesis : The Knorr pyrrole synthesis is a widely used chemical reaction that synthesizes substituted pyrroles. The method involves the reaction of an α-amino-ketone and a compound containing an electron-withdrawing group (e.g., an ester) α to a carbonyl group .

Safety And Hazards

“2,4-Dimethyl 3-amino-1H-pyrrole-2,4-dicarboxylate” is classified as an irritant . It can cause serious eye irritation and may be harmful if inhaled, swallowed, or in contact with skin .

properties

IUPAC Name

dimethyl 3-amino-1H-pyrrole-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-13-7(11)4-3-10-6(5(4)9)8(12)14-2/h3,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKYODDQOZLTQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=C1N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454647
Record name Dimethyl 3-amino-1H-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethyl 3-amino-1H-pyrrole-2,4-dicarboxylate

CAS RN

180059-04-5
Record name Dimethyl 3-amino-1H-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dimethyl 3-amino-1H-pyrrole-2,4-dicarboxylate
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